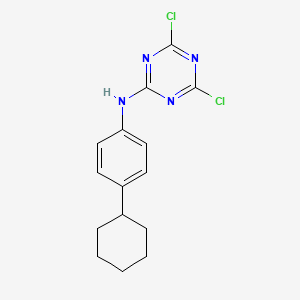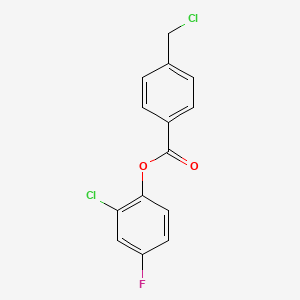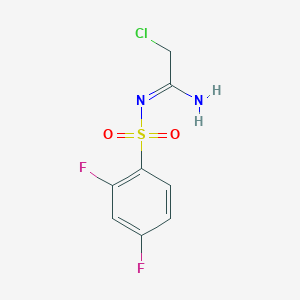
4-chloro-5-fluoropyrimidin-2(1H)-one
Overview
Description
“4-chloro-5-fluoropyrimidin-2-amine” is a chemical compound with the molecular formula C4H3ClFN3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “4-chloro-5-fluoropyrimidin-2-amine” corresponds to its assigned structure . The molecular weight is 147.54 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-5-fluoropyrimidin-2-amine” are as follows: It has a molecular weight of 147.54 g/mol .Scientific Research Applications
Synthesis and Applications in Cancer Treatment
Kinase Inhibitors and Anticancer Agents
A study by Wada et al. (2012) discusses the synthesis of novel compounds using 5-fluoropyrimidine, a core structure seen in various anticancer agents like 5-fluorouracil. This research is significant for developing kinase inhibitors (Wada et al., 2012).
Oral Fluoropyrimidine Derivative S-1
Saif, Syrigos, and Katirtzoglou (2009) review S-1, an oral fluoropyrimidine derivative designed to improve the antitumor activity of 5-fluorouracil while reducing its toxicity. S-1 includes 5-chloro-2,4-dihydroxypyridine (CDHP) and is effective in treating gastrointestinal and non-gastrointestinal malignancies (Saif, Syrigos, & Katirtzoglou, 2009).
Enhancement of Antitumour Activity
Takechi et al. (2002) explore the use of CDHP to enhance the antitumor activity of fluoropyrimidines. This research demonstrates how CDHP, by inhibiting dihydropyrimidine dehydrogenase, increases the efficacy of fluoropyrimidine-based treatments in certain tumor cells (Takechi et al., 2002).
Other Scientific Research Applications
Luminescent and DFT Study
Ostakhov et al. (2019) conduct a study on the keto-enol tautomers of 5-fluorouracil and its derivatives, including 5-fluoro-4-hydroxypyrimidine-2(1H)-one. Their research focuses on the luminescent properties of these compounds, providing insights into their potential applications beyond cancer treatment (Ostakhov et al., 2019).
Radiosensitizing Effect of Gimeracil
Takagi et al. (2010) investigate Gimeracil, a component of the oral fluoropyrimidine derivative S-1, and its role in sensitizing cells to radiation. Their findings reveal that Gimeracil can enhance the effectiveness of radiotherapy by inhibiting homologous recombination, a key DNA repair mechanism (Takagi et al., 2010).
Safety and Hazards
properties
IUPAC Name |
6-chloro-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-3-2(6)1-7-4(9)8-3/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCSZUKPVXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoropyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)
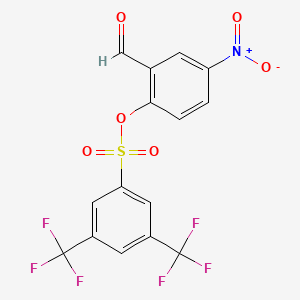

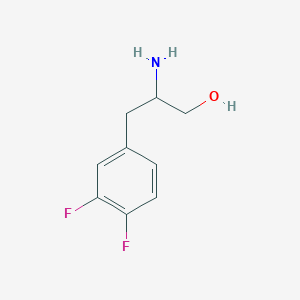

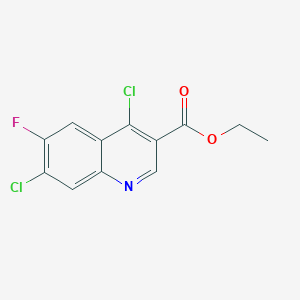

![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)

